(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine
Overview
Description
“(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine” is a compound with the molecular formula C9H9N3O . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . This compound has been used in various fields such as material science, medicinal chemistry, and high energy molecules .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives has been discussed in various studies . For instance, the hydrazide derivative on condensation with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride undergoes dehydrative cyclization to yield N-((5-substituted-1,3,4-oxadiazol-2-yl)methyl) benzo[d]thiazol-2-amine .Molecular Structure Analysis
In the title complex, C8H7N3O, the C-O [1.369 (2) and 1.364 (3) Å] and C=N [1.285 (3) and 1.289 (3) Å] bond lengths in the oxadiazole ring are each almost identical within systematic errors . The phenyl ring is inclined to the planar oxadiazole ring [r.m.s. deviation 0.002 Å] by 13.42 (18)° .Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : The compound has been successfully synthesized using polyphosphoric acid condensation, a high-yielding method. This process involves reacting p-toluic hydrazide and glycine, with the compound characterized using techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).
Medical Research: Anticancer Activity
- Cytotoxic Agents : Certain derivatives of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine have been synthesized as potential anticancer agents. These compounds, tested against several cancer cell lines, showed comparable or even better cytotoxic activity than the reference drug doxorubicin in some cases (Ramazani et al., 2014).
Pharmacological Potential
- Pharmacological Evaluation : A study focused on the computational and pharmacological potential of novel derivatives of 1,3,4-oxadiazole and pyrazole, including toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. This research suggests a broad spectrum of pharmacological applications for these compounds (Faheem, 2018).
Antimicrobial Properties
- Antimicrobial and Hemolytic Activity : Some derivatives have been synthesized and evaluated for their antimicrobial and hemolytic activity, showing active properties against selected microbial species (Gul et al., 2017).
Electronic and Material Sciences
Light-Emitting Diodes : Polymers with side chains containing 1,3,4-oxadiazole groups have been developed for use as ambipolar hosts in phosphorescent light-emitting diodes. These polymers exhibit good thermal stability and are suitable for a range of phosphors (Zhang et al., 2011).
Nonlinear Optical Characterization : Certain derivatives have been synthesized and tested for their optical nonlinearity, showing potential applications in optoelectronics as optical limiters (Chandrakantha et al., 2011).
Future Directions
The future directions for research on 1,3,4-oxadiazole derivatives, including “(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine”, could involve further exploration of their synthesis methods, biological activity, and potential applications in medicine and agriculture . Additionally, new methods of obtaining complex structures containing oxadiazole rings are being sought due to the constantly growing interest in heterocyclic systems of this nature .
properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDZEDPPVWGLBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344888 | |
Record name | 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine | |
CAS RN |
46182-58-5 | |
Record name | 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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